6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-ol
Overview
Description
6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-ol is a useful research compound. Its molecular formula is C13H11BrN2O and its molecular weight is 291.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the potential of pyrimidine derivatives in antimicrobial applications. For example, a study by Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the antimicrobial activities of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives synthesized from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antiviral Activity
In the field of antiviral research, compounds related to 6-(3-Bromophenyl)-2-cyclopropylpyrimidin-4-ol have shown promise. Hocková et al. (2003) reported on the synthesis and antiviral activity of 2,4-Diamino-6-hydroxypyrimidines, which demonstrated significant inhibition of retrovirus replication in cell culture (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis and Chemical Properties
The synthesis and chemical properties of pyrimidine derivatives have been a significant area of study. For instance, Chaudhary et al. (2012) investigated novel pyrimidine derivatives, highlighting their synthesis methods and potential biological applications, such as analgesic activity (Chaudhary, Sharma, Verma, Kumar, & Dudhe, 2012).
Anticancer Potential
Bromophenol derivatives, including those related to this compound, have been explored for their anticancer properties. Guo et al. (2018) synthesized a novel bromophenol derivative that showed significant anticancer activities in human lung cancer cell lines (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).
Properties
IUPAC Name |
4-(3-bromophenyl)-2-cyclopropyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-10-3-1-2-9(6-10)11-7-12(17)16-13(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVUKMYXRMIPTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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